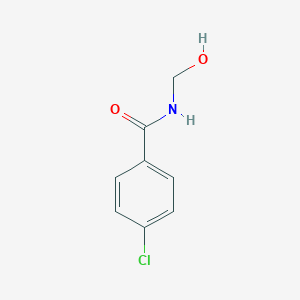

4-Chloro-N-(hydroxymethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIWUONKPOXLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160711 | |

| Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13855-74-8 | |

| Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of N Hydroxymethylbenzamides

Established Synthetic Routes for N-Hydroxymethylbenzamide Derivatives

The primary methods for synthesizing N-hydroxymethylbenzamide derivatives involve the condensation of amides with formaldehyde (B43269) and the development of solvent-free approaches to enhance efficiency and sustainability.

Formaldehyde-Amide Condensation Reactions

The most common route to N-hydroxymethylamides is the condensation reaction between an amide and formaldehyde. This reaction, often referred to as hydroxymethylation or methylolation, is typically performed in an aqueous solution under basic conditions.

A classic example is the synthesis of the parent compound, N-(hydroxymethyl)benzamide, which is prepared by reacting benzamide (B126) with an aqueous solution of formaldehyde. prepchem.comindexcopernicus.com The reaction is generally conducted in a weakly basic medium, for instance, using potassium carbonate, and proceeds by heating the mixture. nih.gov Upon cooling the reaction solution, the N-(hydroxymethyl)benzamide product precipitates and can be isolated by filtration with high yields, often around 85%. indexcopernicus.com

The efficiency of this condensation can be influenced by several factors, including the stoichiometry of the reactants, the choice of base, and the reaction time. Studies on the synthesis of related compounds, such as N-hydroxymethyl-nicotinamide, have shown that potassium carbonate is a highly effective base for this transformation. nih.gov An optimal yield was achieved when using a specific molar ratio of nicotinamide (B372718) to formaldehyde and heating for one hour; increasing the excess of formaldehyde beyond this point did not improve the yield. nih.gov The mechanism involves the nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon of formaldehyde, followed by proton transfer to form the hydroxymethyl group.

Table 1: Reaction Conditions for Formaldehyde-Amide Condensation

| Amide Reactant | Base | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Benzamide | Weakly Basic | 35% aq. Formaldehyde | Not Specified | 85.3 indexcopernicus.com |

Solvent-Free Synthetic Approaches for Monoacylaminals

In line with the principles of green chemistry, significant effort has been directed towards developing solvent-free synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous organic solvents, and often lead to shorter reaction times and simpler work-up procedures. researchgate.netresearchgate.net Monoacylaminals, which are structurally related to N-hydroxymethylamides, can be synthesized under such conditions.

One notable solvent-free method involves the direct reaction of a carboxylic acid with urea (B33335) in the presence of boric acid as a catalyst. researchgate.netsemanticscholar.org The procedure consists of triturating the solid reactants and then heating the mixture directly. This method is advantageous as urea serves as an in situ source of ammonia, and the reaction proceeds rapidly without the need for a solvent. researchgate.net

Another innovative solvent-free approach utilizes methoxysilanes as coupling agents to facilitate amide bond formation between carboxylic acids and amines. nih.gov This one-pot synthesis is efficient, tolerant of air and moisture, and has been successfully applied on a multigram scale. nih.gov Furthermore, the condensation of various aldehydes and amides to produce N,N'-alkylidene bisamides has been achieved under solvent-free conditions using specific heteropoly acid catalysts. researchgate.net These methods highlight a progressive shift towards more sustainable and efficient manufacturing of amide-containing compounds.

Synthesis of Halogenated N-Hydroxymethylbenzamides, including 4-Chloro-N-(hydroxymethyl)benzamide

The synthesis of halogenated N-hydroxymethylbenzamides follows the general principles of formaldehyde-amide condensation, starting from the corresponding halogenated benzamide. The presence of a halogen substituent on the aromatic ring can influence the reactivity of the amide and the properties of the final product.

The target compound, 4-chloro-N-(hydroxymethyl)benzamide, is synthesized from 4-chlorobenzamide (B146232) and formaldehyde. guidechem.com The precursor, 4-chlorobenzamide, can be prepared via the reaction of 4-chlorobenzoyl chloride with an amine source. For instance, the related compound 4-chloro-N-methyl-benzamide is synthesized by adding 4-chlorobenzoyl chloride to an aqueous solution of methylamine (B109427) in a biphasic system with methylene (B1212753) chloride. prepchem.com

The synthesis of 4-chloro-N-(hydroxymethyl)benzamide itself involves the condensation of 4-chlorobenzamide with formaldehyde under conditions similar to those used for the non-halogenated analogue. This reaction provides a direct route to this specific halogenated derivative, which is noted as an electrophilic and reactive compound. biosynth.com

Table 2: Key Compounds in the Synthesis of 4-Chloro-N-(hydroxymethyl)benzamide

| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| 4-Chlorobenzoyl chloride | 122-01-0 | C₇H₄Cl₂O | Precursor to amide |

| 4-Chlorobenzamide | 619-56-7 | C₇H₆ClNO | Reactant |

| Formaldehyde | 50-00-0 | CH₂O | Reactant |

Precursor Formation for Subsequent Chemical Transformations

N-Hydroxymethylbenzamides are valuable intermediates primarily because the hydroxymethyl group can be readily transformed into other functional groups, serving as a handle for further molecular elaboration.

The hydroxyl group of N-(hydroxymethyl)benzamide can be substituted to form more reactive intermediates. For example, it can be converted into a chloromethyl group (N-(chloromethyl)benzamide) by reacting with chlorinating agents like thionyl chloride or phosphorus pentachloride. indexcopernicus.com This chloro-derivative is a potent electrophile and can be used in subsequent nucleophilic substitution reactions. A demonstrated application is the synthesis of N-benzamidomethyl-4-toluenesulfonamide, where N-(chloromethyl)benzamide is first converted to (benzamidomethyl)amine and then reacted with 4-toluenesulfonyl chloride. indexcopernicus.com

4-Chloro-N-(hydroxymethyl)benzamide is itself described as a reactive electrophile. biosynth.com It can participate in reactions with various nucleophiles. For instance, it is known to react with thiols like ethanethiol. biosynth.com Furthermore, it can undergo biotransformation to other reactive species, highlighting its potential as a precursor in metabolic or designed synthetic pathways. biosynth.com The reactivity of the N-CH₂OH moiety allows for its use as a precursor to iminium ions under acidic conditions, which can then be trapped by nucleophiles, providing a pathway to a diverse range of N-substituted benzamide derivatives. researchgate.net This versatility underscores the importance of 4-chloro-N-(hydroxymethyl)benzamide and related compounds as foundational building blocks in medicinal and materials chemistry.

Mechanistic and Kinetic Investigations of 4 Chloro N Hydroxymethyl Benzamide Reactivity

Hydrolysis Reaction Pathways in Aqueous Solutions

The hydrolysis of 4-Chloro-N-(hydroxymethyl)benzamide proceeds through three primary mechanisms, with the dominant pathway dictated by the pH of the reaction environment. researchgate.netnih.gov These pathways include specific acid and specific base catalysis, as well as a water-catalyzed reaction. researchgate.netnih.govnih.govresearchgate.net

Acid-Catalyzed Mechanisms and Proton Transfer Dynamics

Under acidic conditions, the breakdown of 4-Chloro-N-(hydroxymethyl)benzamide is subject to specific acid catalysis. researchgate.netnih.govresearchgate.net This pathway is characterized by a first-order dependence on the concentration of hydronium ions. nih.govresearchgate.net The mechanism is believed to involve a rate-limiting proton transfer step. researchgate.net In this process, the protonation of the hydroxymethyl group facilitates the departure of the leaving group. The dynamics of proton transfer are crucial in this catalytic cycle, often involving networks of water molecules that facilitate the movement of protons. nih.gov

Specific Base-Catalyzed Mechanisms (E1cB-like) and Hydroxide (B78521) Dependence

In basic and neutral pH conditions, the hydrolysis of 4-Chloro-N-(hydroxymethyl)benzamide proceeds via a specific-base-catalyzed mechanism. researchgate.netnih.gov This pathway exhibits a first-order dependence on the hydroxide ion concentration at lower base concentrations. nih.govresearchgate.netnih.gov The mechanism is described as E1cB-like, which stands for Elimination Unimolecular conjugate Base. researchgate.netnih.govnih.govwikipedia.org This two-step process involves an initial deprotonation of the hydroxyl group by a base to form a stabilized anion, which is the conjugate base of the starting material. wikipedia.orgchemistrysteps.com This is followed by the rate-limiting expulsion of the amidate leaving group to form an aldehyde. nih.govwikipedia.org

A key characteristic of this mechanism is the transition to a pH-independent regime at higher hydroxide concentrations. researchgate.netnih.govresearchgate.netnih.gov This occurs when the deprotonation of the hydroxyl group becomes rapid and reversible, and the breakdown of the resulting alkoxide intermediate becomes the rate-limiting step. nih.gov The lack of general buffer catalysis further supports the specific-base-catalyzed nature of this reaction. nih.gov

Water-Catalyzed Reactions and pH-Independent Regimes

A water-catalyzed reaction pathway for the breakdown of 4-Chloro-N-(hydroxymethyl)benzamide has also been proposed. researchgate.netnih.govnih.gov This mechanism is kinetically significant in the pH range where neither the acid-catalyzed nor the base-catalyzed pathways are dominant. researchgate.netnih.gov This pH-independent regime suggests a direct reaction with water molecules acting as the nucleophile. researchgate.netnih.gov

Quantitative Kinetic Studies and Rate Constant Determination

Quantitative kinetic studies have been instrumental in elucidating the reaction mechanisms of 4-Chloro-N-(hydroxymethyl)benzamide. These studies involve the determination of rate constants and the analysis of pH-rate profiles.

pH-Rate Profiles and Reaction Order Analysis

The relationship between the observed rate constant and the pH of the solution is graphically represented by a pH-rate profile. For 4-Chloro-N-(hydroxymethyl)benzamide and its derivatives, these profiles typically show distinct regions corresponding to the different catalytic mechanisms. researchgate.netnih.gov Kinetic experiments, conducted in aqueous solutions at a constant temperature and ionic strength, have determined the rate constants for the hydronium ion, hydroxide, and water-catalyzed breakdown pathways. nih.govresearchgate.netamazonaws.com

The reaction exhibits a first-order dependence on the concentration of hydronium and hydroxide ions in the acid- and base-catalyzed regions, respectively. nih.govresearchgate.net However, at high concentrations of hydroxide, the reaction becomes zero-order with respect to the hydroxide ion, indicating a change in the rate-determining step. nih.gov

Table 1: Rate Constants for the Breakdown of N-(hydroxymethyl)benzamide Derivatives

| Compound | kH (M⁻¹s⁻¹) | kOH (M⁻¹s⁻¹) | kH₂O (s⁻¹) |

|---|---|---|---|

| N-(hydroxymethyl)benzamide | 0.34 | 0.19 | 1.0 x 10⁻⁵ |

| 4-Chloro-N-(hydroxymethyl)benzamide | 0.18 | 0.53 | 1.2 x 10⁻⁵ |

| 2,4-dichloro-N-(hydroxymethyl)benzamide | 0.08 | 2.1 | 1.5 x 10⁻⁵ |

Data sourced from studies conducted in H₂O at 25°C, I = 1.0 (KCl). nih.gov

Influence of Electron-Withdrawing Groups on Reaction Kinetics

The presence of electron-withdrawing groups on the benzamide (B126) ring significantly influences the reaction kinetics. nih.gov For the base-catalyzed pathway, electron-withdrawing substituents increase the rate of reaction. amazonaws.com This is because these groups stabilize the developing negative charge on the nitrogen atom in the transition state of the E1cB-like mechanism, thereby enhancing the nucleofugality (the ability of the leaving group to depart) of the amidate. nih.govamazonaws.com

A Hammett plot, which correlates the reaction rate with the electronic properties of the substituents, shows a positive rho (ρ) value for the hydroxide-dependent breakdown, confirming that electron-withdrawing groups accelerate the reaction. nih.gov Conversely, the effect of these substituents on the pKa of the hydroxyl group is relatively small, indicating that the primary electronic effect is on the departure of the leaving group rather than on the initial deprotonation step. nih.govamazonaws.com

In contrast, for the acid-catalyzed reaction of related N-(hydroxybenzyl)benzamide derivatives, a negative ρ value was observed, suggesting that electron-donating groups accelerate this pathway. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Chloro-N-(hydroxymethyl)benzamide |

| N-(hydroxymethyl)benzamide |

| 2,4-dichloro-N-(hydroxymethyl)benzamide |

| N-(hydroxybenzyl)benzamide |

| Formaldehyde (B43269) |

| 4-chloro-N-n-propyl-benzamide |

| 4-chloro-N-isobutyl-benzamide |

| Pyridine |

| Phenacyl bromide |

| Acetylacetone |

| β-nitrostyrene |

Structure-Reactivity Relationships and Substituent Effects

The reactivity of 4-Chloro-N-(hydroxymethyl)benzamide is profoundly influenced by its molecular structure and the electronic effects of its substituents. These relationships are quantitatively explored through methodologies such as Hammett correlations, which relate reaction rates to substituent parameters, and by examining the nature of the leaving group in its decomposition pathways.

The Hammett equation, a linear free-energy relationship, provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. For the decomposition of N-(hydroxymethyl)benzamide derivatives, the reaction constant, ρ (rho), indicates the sensitivity of the reaction rate to the electronic properties (electron-donating or electron-withdrawing) of substituents on the benzene (B151609) ring.

In the base-catalyzed decomposition of N-(hydroxymethyl)benzamide derivatives, the reaction is understood to proceed via a specific-base-catalyzed deprotonation of the hydroxyl group, forming an alkoxide intermediate. This is followed by a rate-limiting breakdown of this intermediate to yield an aldehyde and an amidate anion (an E1cB-like mechanism). acs.orgnih.gov A kinetic study of eight N-(hydroxymethyl)benzamide derivatives in aqueous solution between pH 10 and 14 determined a Hammett ρ-value of 0.67 for the rate-limiting breakdown step (k1). acs.orgnih.gov

This positive ρ-value signifies that the reaction is accelerated by electron-withdrawing substituents on the aromatic ring of the benzamide portion. Electron-withdrawing groups stabilize the developing negative charge on the nitrogen atom in the transition state as the amidate anion departs, thereby increasing the reaction rate. Conversely, electron-donating groups would decrease the rate of decomposition. The modest magnitude of the ρ-value suggests a moderate sensitivity to substituent effects in this particular reaction pathway. It is noteworthy that these substituents have only a small effect on the pKa of the carbinolamide's hydroxyl group, indicating that their primary electronic influence is on the rate of amidate departure. acs.orgnih.gov

For comparison, studies on the alkaline hydrolysis of substituted benzamides have also demonstrated the applicability of the Hammett equation, yielding positive ρ values and indicating that the reaction is favored by electron-withdrawing groups. viu.caviu.ca For instance, the alkaline hydrolysis of a series of substituted benzamides yielded a ρ value of 1.05. viu.ca While a different reaction, this further illustrates the general principle of how substituents modulate reactivity in benzamide systems.

The rate-determining step in the specific-base-catalyzed decomposition of 4-Chloro-N-(hydroxymethyl)benzamide is the expulsion of the amidate anion. acs.orgnih.gov The efficiency of this step is directly related to the stability of the leaving group, a property known as nucleofugality. A more stable leaving group (a better nucleofuge) will depart more readily, leading to a faster reaction.

The stability of the 4-chlorobenzamidate anion is enhanced by the electron-withdrawing nature of the chlorine substituent. This substituent helps to delocalize the negative charge on the nitrogen atom of the departing amidate through inductive and resonance effects, making it a better leaving group compared to an unsubstituted benzamidate anion.

Competitive Reaction Pathways under Varied Conditions (e.g., Amidic Hydrolysis)

While the decomposition of 4-Chloro-N-(hydroxymethyl)benzamide typically proceeds via the elimination of formaldehyde, other reaction pathways can become competitive under specific conditions. One such pathway is amidic hydrolysis, the cleavage of the amide bond itself.

Studies have shown that for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups, amidic hydrolysis can become a significant competitive reaction at high concentrations of hydroxide ions. researchgate.net For example, with 3-methyl, 4-methyl, and 4-methoxy-N-(hydroxymethyl)benzamide, this alternative mechanism becomes prominent in 1M KOH, with reaction half-lives of approximately 17 seconds. researchgate.net This pathway is proposed to occur through an intramolecular general-base catalyzed mechanism. researchgate.net

For derivatives with electron-withdrawing groups like 4-Chloro-N-(hydroxymethyl)benzamide, the primary reaction is the specific acid and specific base-catalyzed breakdown. nih.gov Kinetic studies have determined the rate constants for the hydronium ion, hydroxide, and water-catalyzed breakdown of several N-(hydroxymethyl)benzamide derivatives. At higher hydroxide concentrations, the reactions for these compounds were found to become pH-independent. nih.govresearchgate.net

The table below presents kinetic data for the breakdown of N-(hydroxymethyl)benzamide and its chloro-substituted derivatives, highlighting the influence of the chloro substituent on the reaction rates.

| Compound | kH (M-1s-1) | kOH (M-1s-1) | kH2O (s-1) |

|---|---|---|---|

| N-(hydroxymethyl)benzamide | - | - | - |

| 4-Chloro-N-(hydroxymethyl)benzamide | - | - | - |

| 2,4-Dichloro-N-(hydroxymethyl)benzamide | - | - | - |

Data derived from kinetic studies on the breakdown of N-(hydroxymethyl)benzamide derivatives in H₂O at 25°C, I = 1.0 (KCl). nih.gov

The presence of the electron-withdrawing chloro group in 4-Chloro-N-(hydroxymethyl)benzamide favors the decomposition pathway over amidic hydrolysis under most conditions by enhancing the nucleofugality of the amidate leaving group. However, the possibility of competitive pathways underscores the importance of reaction conditions in determining the ultimate fate of the molecule.

Derivatization Strategies and Analog Design in Hydroxymethylbenzamide Chemistry

Preparation and Reactivity of N-(Acyloxymethyl)benzamide Esters

The electrophilic properties of carbinolamides like 4-chloro-N-(hydroxymethyl)benzamide can be significantly enhanced through derivatization into N-(acyloxymethyl)benzamide esters. While 4-chloro-N-(hydroxymethyl)benzamide itself shows limited reactivity with nucleophiles under physiological conditions, its acetate (B1210297) ester, N-(acetoxymethyl)-4-chlorobenzamide, is considerably more reactive. nih.gov

The preparation of these esters typically involves standard acylation of the hydroxymethyl group. The resulting acyloxy moiety acts as a much better leaving group than the hydroxyl group, facilitating nucleophilic attack. Investigations have shown that N-(acetoxymethyl)-4-chlorobenzamide readily reacts with nucleophiles such as potassium cyanide (KCN) to yield the corresponding cyanomethylamide and with glutathione (B108866) to form S-(4-chlorobenzamidomethyl)glutathione. nih.gov In nonaqueous environments, its reactivity is even more pronounced. It reacts avidly with ethanethiol, methanol, and diethylamine (B46881) in the presence of a base, whereas the parent 4-chloro-N-(hydroxymethyl)benzamide does not yield products under similar conditions. nih.gov These reactions underscore that N-(acyloxymethyl)benzamides are effective precursors for reactive electrophilic methyleneimines. nih.gov

Table 1: Comparative Reactivity of 4-Chloro-N-(hydroxymethyl)benzamide and its Acetate Ester nih.gov

| Reactant (Nucleophile) | 4-Chloro-N-(hydroxymethyl)benzamide | N-(Acetoxymethyl)-4-chlorobenzamide |

|---|---|---|

| Cyanide (KCN) | No Reaction | Forms Cyanomethylamide |

| Glutathione | No Reaction | Forms S-(4-chlorobenzamidomethyl)glutathione |

| Ethanethiol (nonaqueous, with base) | No Reaction | Reacts Avidly |

| Methanol (nonaqueous, with base) | No Reaction | Reacts Avidly |

Nucleophilic Reactions and Functional Group Transformations

The functional group transformations of 4-chloro-N-(hydroxymethyl)benzamide are heavily dependent on pH. In aqueous solutions, its breakdown proceeds via distinct mechanisms in acidic and basic conditions. researchgate.net Generally, amides are the least reactive of the carboxylic acid derivatives due to resonance stabilization and the poor leaving group ability of the amide anion. libretexts.orgchemistrysteps.com

Under basic conditions (pH 10-14), the reaction proceeds through a specific-base-catalyzed deprotonation of the hydroxyl group (with a pKa of approximately 13.05 for the parent N-(hydroxymethyl)benzamide), followed by a rate-limiting breakdown of the resulting alkoxide to yield formaldehyde (B43269) and the amidate anion. nih.govamazonaws.com This process is described as an E1cB-like mechanism. Kinetic studies show a first-order dependence on the hydroxide (B78521) concentration at lower basic pH, which transitions to a zero-order dependence at high hydroxide concentrations. researchgate.netnih.gov A Hammett correlation for the breakdown of the deprotonated carbinolamide gives a ρ-value of 0.67, indicating that electron-withdrawing substituents on the benzamide (B126) ring facilitate the departure of the amidate leaving group. nih.gov

In acidic conditions (pH 0-4), the reaction is specific-acid catalyzed, showing a first-order dependence on the hydronium ion concentration. researchgate.netnih.gov Between these extremes, a water-catalyzed reaction has also been postulated. nih.gov

Table 2: Kinetic Data for the Breakdown of N-(Hydroxymethyl)benzamide Derivatives researchgate.net

| Compound | Catalysis Type | Kinetic Dependence |

|---|---|---|

| N-(Hydroxymethyl)benzamide | Specific Acid | First-order on [H₃O⁺] |

| Specific Base | First-order on [OH⁻], becoming pH-independent at high [OH⁻] | |

| 4-Chloro-N-(hydroxymethyl)benzamide | Specific Acid | First-order on [H₃O⁺] |

| Specific Base | First-order on [OH⁻], becoming pH-independent at high [OH⁻] | |

| 2,4-Dichloro-N-(hydroxymethyl)benzamide | Specific Acid | First-order on [H₃O⁺] |

| Specific Base | First-order on [OH⁻], becoming pH-independent at high [OH⁻] |

Synthesis and Kinetic Characterization of N-α-Hydroxybenzyl and N-α-Hydroxyalkyl Analogs

To further understand the reactivity of carbinolamides, analogs such as N-α-hydroxybenzyl and N-α-hydroxyalkyl benzamides have been synthesized and kinetically characterized. nih.govresearchgate.net These analogs, where the hydrogen on the α-carbon is replaced by an alkyl or benzyl (B1604629) group, allow for systematic studies into the electronic and steric effects on reaction mechanisms.

The kinetics of N-(hydroxybenzyl)benzamide derivatives have been determined across a wide pH range (0-14). nih.gov Similar to their N-(hydroxymethyl) counterparts, these compounds react via three distinct, pH-dependent mechanisms: a specific-base-catalyzed (E1cB-like) reaction under basic and neutral conditions, a dominant acid-catalyzed mechanism at low pH, and a water-dependent reaction at intermediate pH values where the other two mechanisms are not dominant. nih.gov

Interestingly, unlike some earlier studies with N-(hydroxymethyl) compounds, no significant variation in the fundamental mechanism was observed based on the nature of the amidic substituent for any of the N-(hydroxybenzyl)benzamide derivatives studied. nih.gov Kinetic analysis provided several Hammett correlation values for the N-(hydroxybenzyl)benzamide series:

Acid-catalyzed reaction (kH): ρ = -1.17

Apparent second-order hydroxide rate constant (k'1): ρ = 0.87

Hydroxide-independent rate (k1): ρ = 0.65

pKa of the hydroxyl group: ρ = 0.23

These values provide a quantitative measure of the electronic effects of substituents on the various reaction pathways and on the acidity of the carbinolamide hydroxyl group. nih.gov

Amidomethylation Reactions and Formation of N-Protected Aminomethylphosphonium Salts

N-(hydroxymethyl)amides are key intermediates in α-amidoalkylation reactions, which are used to form new C-C and C-heteroatom bonds. nih.gov A significant application of this reactivity is the synthesis of N-protected aminomethylphosphonium salts. This transformation is typically achieved via a two-step procedure. mdpi.comresearchgate.net

The first step involves the hydroxymethylation of a suitable amide substrate (e.g., 4-chlorobenzamide) with formaldehyde or paraformaldehyde to produce the N-(hydroxymethyl) derivative, in this case, 4-chloro-N-(hydroxymethyl)benzamide. mdpi.comresearchgate.net

In the second step, the hydroxyl group is substituted with a phosphonium (B103445) moiety. This is accomplished by reacting the N-(hydroxymethyl)amide with a triarylphosphonium salt, such as triphenylphosphonium bromide or tetrafluoroborate. nih.govmdpi.com The reaction for N-hydroxymethyl derivatives of amides generally proceeds under relatively mild conditions, such as heating at 70°C for about an hour, to give the corresponding N-protected aminomethylphosphonium salts in good to excellent yields. mdpi.comresearchgate.net The efficiency of this substitution step can be enhanced by using a catalyst, with sodium bromide (NaBr) proving to be particularly effective. mdpi.com These phosphonium salts are valuable reagents in organic synthesis, serving as precursors to N-acylimines or N-acyliminium cations. nih.gov

Advanced Spectroscopic Characterization Methodologies in Hydroxymethylbenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 4-Chloro-N-(hydroxymethyl)benzamide in solution. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis

One-dimensional NMR techniques, including ¹H and ¹³C NMR, are fundamental for determining the basic structure of 4-Chloro-N-(hydroxymethyl)benzamide.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For aromatic compounds like 4-Chloro-N-(hydroxymethyl)benzamide, the protons on the benzene (B151609) ring typically appear as a set of multiplets in the aromatic region (around 7-8 ppm). The protons of the hydroxymethyl group (-CH₂OH) and the amide proton (-NH) will also have characteristic chemical shifts. For instance, in a related compound, N-(hydroxymethyl)phthalimidine, the hydroxymethyl protons appear as a doublet at 4.82 ppm, and the hydroxyl proton shows as a triplet at 6.0 ppm in DMSO-d₆. amazonaws.com The chemical shifts are influenced by the solvent and the presence of electron-withdrawing or donating groups on the aromatic ring. msu.edu

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the amide group typically resonates at a lower field (around 165-180 ppm). The aromatic carbons show signals in the range of 120-140 ppm, with the carbon attached to the chlorine atom experiencing a distinct chemical shift. The carbon of the hydroxymethyl group will appear at a higher field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-N-(hydroxymethyl)benzamide Note: The following data are predicted values and can vary based on experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~167 |

| C-Cl | - | ~137 |

| Aromatic CH | ~7.5 - 7.8 | ~129 |

| Aromatic C-C(O) | - | ~132 |

| NH | Variable | - |

| CH₂ | ~4.5 - 5.0 | ~65 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. scribd.comnih.govyoutube.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net For 4-Chloro-N-(hydroxymethyl)benzamide, COSY would show correlations between the adjacent protons on the aromatic ring and potentially between the amide proton and the hydroxymethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. scribd.comsdsu.edu It is invaluable for assigning the signals of the protonated carbons in the molecule, such as the aromatic C-H groups and the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). scribd.comsdsu.edu HMBC is crucial for identifying the connectivity between different parts of the molecule, for example, showing correlations from the aromatic protons to the carbonyl carbon and from the hydroxymethyl protons to the amide carbonyl carbon. This helps in piecing together the entire molecular structure. researchgate.net

Deuterium (B1214612) Labeling for Mechanistic Pathway Tracing

Deuterium (²H) labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing a proton with a deuterium atom, researchers can track the fate of specific atoms during a chemical transformation. In the context of 4-Chloro-N-(hydroxymethyl)benzamide, deuterium labeling could be used to study the mechanism of its formation or decomposition reactions. For instance, using deuterated formaldehyde (B43269) (D₂CO) in the synthesis would result in a deuterated hydroxymethyl group, which can be monitored by NMR or mass spectrometry to understand bond-breaking and bond-forming steps.

Infrared (IR) Spectroscopy Analysis for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scispace.comresearchgate.net In 4-Chloro-N-(hydroxymethyl)benzamide, characteristic IR absorption bands would be expected for:

N-H stretch: A sharp to broad band around 3300 cm⁻¹.

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

C=O stretch (Amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.

N-H bend (Amide II band): A band around 1550 cm⁻¹.

C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. msu.edu Aromatic compounds like 4-Chloro-N-(hydroxymethyl)benzamide exhibit characteristic UV absorption maxima (λ_max). This technique is particularly useful for monitoring the progress of reactions. nih.govresearchgate.net For example, if the starting material, reactant, and product have different UV-Vis spectra, the change in absorbance at a specific wavelength can be used to follow the reaction rate and determine kinetic parameters. The breakdown of N-(hydroxymethyl)benzamide derivatives has been studied using UV-Vis spectrophotometry to determine reaction rates under different pH conditions. amazonaws.comnih.govresearchgate.net

Mass Spectrometry (MS) for Product Identification and Kinetic Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing fragmentation patterns. rsc.org For 4-Chloro-N-(hydroxymethyl)benzamide, the molecular ion peak would confirm its molecular weight. The fragmentation pattern can provide further structural information, for instance, by showing the loss of the hydroxymethyl group or the chlorine atom.

Furthermore, MS can be coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to identify products in a reaction mixture. It is also a valuable tool for kinetic analysis, allowing for the quantification of reactants and products over time to determine reaction rates and mechanisms. nih.govresearchgate.net Studies on related N-(hydroxymethyl)benzamide derivatives have utilized mass spectrometry to aid in the assignment of products formed during their breakdown. researchgate.net

Computational Chemistry and Theoretical Modeling of 4 Chloro N Hydroxymethyl Benzamide Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure (electron density) of many-body systems. From this, a wide range of molecular properties can be derived, including optimized molecular geometry, vibrational frequencies, and electronic characteristics.

A typical DFT study on a molecule like 4-Chloro-N-(hydroxymethyl)benzamide would begin by optimizing the molecule's geometry to find its lowest energy conformation. This involves calculating forces on each atom and adjusting their positions until a stable structure is reached. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles.

For illustrative purposes, DFT calculations on other benzamide (B126) derivatives, such as 4-chloro-N,N-diphenylbenzamide, have been performed using the B3LYP functional with a 6-31G(d,p) basis set. niscpr.res.in In such studies, calculated geometric parameters are often compared with experimental data from X-ray crystallography to validate the computational model. For example, in 4-chloro-N,N-diphenylbenzamide, the calculated C-Cl bond length was 1.757 Å, which shows good agreement with the experimental value of 1.741 Å. niscpr.res.in

Beyond geometry, DFT is used to explore the electronic properties of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. multidisciplinaryjournals.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.gov

Other electronic properties derived from DFT include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP for a benzamide derivative would typically show negative potential around the electronegative oxygen and chlorine atoms and positive potential around the hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer (delocalization) of electron density. nih.gov It can quantify the stability arising from hyperconjugative interactions.

The following table demonstrates the kind of data that would be generated from a DFT analysis, using representative values from studies on various substituted benzaldehydes and amides to illustrate the concepts. conicet.gov.ar

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.5 Debye |

| Ionization Potential | The energy required to remove an electron | 6.5 eV |

| Electron Affinity | The energy released when an electron is added | 1.5 eV |

This table is for illustrative purposes only and does not represent actual calculated values for 4-Chloro-N-(hydroxymethyl)benzamide.

Theoretical Investigations of Reaction Mechanisms and Transition States

While experimental studies have explored the kinetics of the acid and base-catalyzed breakdown of 4-Chloro-N-(hydroxymethyl)benzamide, theoretical investigations are essential for elucidating the precise reaction mechanisms at a molecular level. scispace.comresearchgate.net Such studies use quantum chemical methods, often DFT, to map out the potential energy surface of a reaction.

The primary goal is to identify the transition state (TS) , which is the highest energy structure along the reaction pathway connecting reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

A theoretical investigation into the hydrolysis of 4-Chloro-N-(hydroxymethyl)benzamide would involve:

Modeling Reactants and Products: The geometries of the reactant (4-Chloro-N-(hydroxymethyl)benzamide and a water molecule, or hydronium/hydroxide (B78521) ion) and the final products (4-chlorobenzamide and formaldehyde) would be optimized.

Locating the Transition State: A search algorithm would be used to find the saddle point on the potential energy surface corresponding to the TS. This structure represents the bond-breaking and bond-forming process. For example, in a water-catalyzed mechanism, the TS would likely involve the oxygen of the water molecule attacking the carbon of the hydroxymethyl group, with simultaneous proton transfers.

Verifying the Transition State: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energy: The energy difference between the TS and the initial reactants provides the theoretical activation barrier for the reaction.

Studies on the hydrolysis of other compounds, like N,N'-diarylsulfamides, have successfully used these methods to distinguish between different possible mechanisms (e.g., A1 vs. A2 mechanisms in acid catalysis) by comparing the calculated activation barriers and reaction intermediates. researchgate.net For 4-Chloro-N-(hydroxymethyl)benzamide, theoretical calculations could clarify whether the reaction proceeds through a specific acid/base catalysis and detail the role of the solvent in stabilizing the transition state. researchgate.net

| Reaction Step | Description | Key Computational Output |

| Reactant Complex | Initial state of interacting molecules | Optimized geometry and energy |

| Transition State | Highest energy point on the reaction path | Geometry, energy, and single imaginary frequency |

| Product Complex | Final state of interacting molecules | Optimized geometry and energy |

| Activation Energy (Ea) | Energy(Transition State) - Energy(Reactants) | Reaction rate determinant |

| Reaction Energy (ΔE) | Energy(Products) - Energy(Reactants) | Reaction thermodynamics (exothermic/endothermic) |

This table outlines the typical data generated in a theoretical reaction mechanism study.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about conformational dynamics and intermolecular interactions over time.

For a flexible molecule like 4-Chloro-N-(hydroxymethyl)benzamide, MD simulations can explore its conformational landscape. The molecule can adopt different shapes due to rotation around its single bonds. An MD simulation, typically performed in a simulated solvent environment to mimic real-world conditions, would show which conformations are most stable and the timescales for transitions between them.

A key focus of MD simulations on this compound would be the study of intermolecular hydrogen bonds . The amide (-CONH-) and hydroxymethyl (-CH₂OH) groups are both capable of donating and accepting hydrogen bonds. MD simulations can provide quantitative data on these interactions:

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding atoms varies as a function of distance from a central atom. Peaks in the RDF between, for example, the amide hydrogen and the oxygen of a neighboring water molecule, provide clear evidence of hydrogen bonding.

Hydrogen Bond Lifetimes: Analysis of the simulation trajectory can determine the average duration of a specific hydrogen bond, indicating its strength and stability. Studies on similar systems, like N-methylformamide, have shown that different types of hydrogen bonds have distinct lifetimes. arxiv.org

MD simulations on related benzamides have been used to investigate the dynamics of intermolecular hydrogen bonds in the crystalline phase, showing how these bonds lead to the formation of specific structural motifs like dimers and chains. nih.gov For 4-Chloro-N-(hydroxymethyl)benzamide, simulations could predict how molecules would aggregate in solution or approach a protein binding site, driven by interactions like hydrogen bonding and hydrophobic interactions from the chlorophenyl ring. researchgate.netrsc.org

| MD Simulation Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Conformational stability of the molecule over time |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule |

| Radial Distribution Function (g(r)) | Probability of finding a particle at a distance r from another, identifying H-bonds |

| Hydrogen Bond Analysis | Number, lifetime, and geometry of intermolecular hydrogen bonds |

| Potential of Mean Force (PMF) | Free energy profile of conformational changes or intermolecular association |

This table summarizes key analyses performed on molecular dynamics simulation trajectories.

Crystal Structure Prediction and Validation through Computational Methods

Predicting the crystal structure of a molecule from its chemical diagram alone is a major goal of computational materials science, known as Crystal Structure Prediction (CSP). This is particularly important for the pharmaceutical industry, where different crystal forms (polymorphs) of the same drug can have vastly different properties.

Conformational Analysis: Identify all low-energy conformations of the isolated molecule.

Crystal Packing Generation: Arrange the molecular conformations in all possible crystallographic space groups to generate thousands of hypothetical crystal structures.

Lattice Energy Minimization: Optimize the geometry of these hypothetical structures and rank them according to their calculated lattice energy, typically using force fields or more accurate DFT-based methods.

The output is a crystal energy landscape, which plots the relative energy of each predicted structure. The structures with the lowest energy are considered the most likely candidates to be observed experimentally.

Computational studies on the parent molecule, benzamide, have shown the power and complexity of CSP. Benzamide is known to have multiple polymorphs, some of which are highly disordered. acs.org CSP calculations have been instrumental in understanding these complex structures, identifying the underlying ordered motifs, and explaining the nature of the disorder. acs.orgfigshare.com For instance, CSP revealed a dense lattice energy landscape for benzamide, which helps explain its tendency to form disordered structures, a feature that can be suppressed by chemical modification, such as fluorination. acs.org

Validation of a predicted crystal structure is often done by comparing the computationally generated powder X-ray diffraction (PXRD) pattern with an experimental one. If they match, it provides strong evidence for the correctness of the predicted structure. researchgate.net This combination of CSP and experimental data is a powerful tool for solving complex crystal structures that are difficult to characterize by experiment alone. figshare.com

| Computational Method | Role in Crystal Structure Prediction |

| Molecular Mechanics / Force Fields | Rapidly screen and rank thousands of generated crystal packings. |

| Density Functional Theory (DFT) | Accurately re-rank the most promising low-energy structures for the final prediction. |

| Powder X-ray Diffraction (PXRD) Simulation | Generate a theoretical diffraction pattern from a predicted crystal structure for validation against experimental data. |

This table outlines the computational methods used in a typical CSP workflow.

Supramolecular Interactions and Solid State Chemistry of N Hydroxymethylbenzamide Analogs

Hydrogen Bonding Networks in Crystalline Architectures

The crystalline architecture of 4-Chloro-N-(hydroxymethyl)benzamide is expected to be dominated by a robust network of hydrogen bonds. The molecule possesses three key functional groups capable of participating in these interactions: the amide group (N-H donor and C=O acceptor), the hydroxymethyl group (O-H donor and oxygen acceptor), and the chlorine atom (a weak acceptor).

The amide group is a well-established motif in crystal engineering, frequently forming predictable supramolecular synthons. In many crystalline benzamides, molecules are linked by N−H···O=C hydrogen bonds. researchgate.net These interactions typically lead to the formation of one-dimensional C(4) chains or centrosymmetric R²₂(8) dimers. researchgate.net In the case of 4-Chloro-N-(hydroxymethyl)benzamide, these primary amide-amide interactions would likely form the backbone of the crystal structure.

The N-hydroxymethyl group introduces additional, powerful hydrogen bonding capabilities. The O-H group is a strong hydrogen bond donor and can interact with the carbonyl oxygen, the hydroxyl oxygen, or even the chlorine atom of a neighboring molecule. Theoretical calculations on N-(hydroxymethyl)amides predict a pyramidal nitrogen and a specific s-Z conformation, which positions the O-H group for intricate intermolecular connections. nih.gov These O-H···O or O-H···N bonds can link the primary amide chains into more complex two-dimensional sheets or three-dimensional frameworks.

Furthermore, the chlorine atom, while primarily known for its electron-withdrawing effects, can act as a weak hydrogen bond acceptor (e.g., in O-H···Cl or N-H···Cl interactions), further stabilizing the crystal lattice. The interplay between these multiple strong and weak hydrogen bonds results in a highly complex and stable crystalline architecture.

Table 1: Potential Hydrogen Bonding Interactions in 4-Chloro-N-(hydroxymethyl)benzamide

| Donor Group | Acceptor Group | Interaction Type | Expected Role in Crystal Packing |

| Amide N-H | Amide C=O | Strong Hydrogen Bond | Formation of primary 1D chains or dimers (supramolecular synthons) |

| Hydroxyl O-H | Amide C=O | Strong Hydrogen Bond | Cross-linking of primary chains, formation of 2D/3D networks |

| Hydroxyl O-H | Hydroxyl O | Strong Hydrogen Bond | Formation of secondary motifs, linking molecules |

| Amide N-H | Hydroxyl O | Moderate Hydrogen Bond | Contribution to overall network stability |

| Hydroxyl O-H | Chlorine Atom | Weak Hydrogen Bond | Fine-tuning of the crystal lattice, directional influence |

Molecular Self-Assembly and Programmed Folding

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. wikipedia.orgyoutube.com For 4-Chloro-N-(hydroxymethyl)benzamide, the process is "programmed" by the specific geometry and electronic properties of its functional groups, which direct the formation of predictable supramolecular architectures.

The primary driving force for the self-assembly of this molecule is the directional and cooperative nature of hydrogen bonding. rsc.org The initial and strongest association is expected to occur via the amide N-H···O=C interactions, leading to the formation of one-dimensional supramolecular polymers or tapes. eurjchem.com This linear assembly is a fundamental step in building larger structures.

The N-hydroxymethyl groups attached to this primary chain then provide the means for hierarchical assembly. These groups act as secondary binding sites, enabling the 1D chains to connect with each other, potentially forming fibrous structures or lamellar sheets. This process is analogous to the self-assembly of other simple amide-containing molecules, which are known to form extensive networks that can lead to the formation of gels or other soft materials. nih.gov While "programmed folding" typically refers to the conformational ordering of larger, more complex oligomers, the concept applies here in how the molecule's intrinsic chemical information dictates a specific pathway of aggregation, from individual molecules to 1D chains and finally to 3D networks.

Crystal Engineering Principles and Design of Solid-State Structures

Crystal engineering aims to design solid-state structures with desired properties by understanding and controlling intermolecular interactions. nih.gov The design of crystalline materials based on 4-Chloro-N-(hydroxymethyl)benzamide would rely on the predictable and reliable nature of its primary hydrogen-bonding synthons, while also considering the influence of weaker, but significant, interactions.

The key supramolecular synthons available to 4-Chloro-N-(hydroxymethyl)benzamide are:

Amide Homosynthons: The formation of amide-to-amide N-H···O hydrogen bonds to create either C(4) catemers or R²₂(8) dimers is the most predictable interaction and would serve as the primary structural motif.

Hydroxyl-Mediated Synthons: The O-H group can form robust O-H···O bonds with either carbonyl or other hydroxyl groups, creating a variety of possible links between the primary amide synthons.

Halogen-related Interactions: The chlorine atom can participate in weak hydrogen bonds (C-H···Cl) or halogen bonds (e.g., Cl···O). scispace.com While less dominant than hydrogen bonds, these interactions are highly directional and can be crucial in determining the final packing arrangement, particularly the orientation of molecules between layers. nih.govscispace.com The presence of chlorine can sometimes lead to less predictable packing arrangements compared to heavier, more polarizable halogens like iodine. scispace.com

The design of a specific crystal architecture would involve managing the competition and cooperation between these interactions. For example, selecting co-formers or solvents that can preferentially interact with one functional group over another could be used to steer the assembly toward a desired polymorph or cocrystal.

Table 2: Comparison of Supramolecular Synthons in Benzamide (B126) Analogs

| Compound | Primary Synthon | Secondary Interactions | Reference |

| Benzamide | R²₂(8) amide dimer | π-stacking | acs.org |

| 4-Chlorobenzamide (B146232) | R²₂(8) amide dimer | C-H···O interactions | researchgate.net |

| 4-Chloro-N-phenylbenzamide | C(4) amide chain | N/A | researchgate.net |

| 4-Chloro-N-(hydroxymethyl)benzamide | Predicted: R²₂(8) or C(4) | Predicted: O-H···O, O-H···Cl, C-H···O, Halogen bonds |

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encloses a smaller "guest" molecule through non-covalent interactions. wikipedia.org While there are no specific studies detailing 4-Chloro-N-(hydroxymethyl)benzamide in a host-guest context, its molecular features suggest potential roles, particularly as a guest.

Potential as a Guest Molecule: The structure of 4-Chloro-N-(hydroxymethyl)benzamide makes it a suitable candidate for encapsulation by various macrocyclic hosts. The 4-chlorophenyl group provides a hydrophobic component that can fit within the lipophilic cavities of hosts like cyclodextrins, calixarenes, or cucurbiturils. researchgate.net The binding would be driven by the hydrophobic effect and van der Waals forces.

Simultaneously, the N-(hydroxymethyl)benzamide portion provides sites for specific molecular recognition at the rim of the host cavity. The amide and hydroxyl groups can form directional hydrogen bonds with polar functional groups on the host, enhancing the stability and selectivity of the host-guest complex. Such complexation could be used to modify the physicochemical properties of the molecule.

Potential as a Host Molecule: The molecule itself is too small and flexible to possess a pre-organized cavity necessary to act as a traditional host. However, in the crystalline state, it is possible for the molecules to arrange in a way that creates voids or channels in the crystal lattice. These cavities could potentially trap small solvent molecules, forming a type of inclusion compound or clathrate, which is a subset of host-guest chemistry. wikipedia.org The recognition of the guest in this scenario would be a function of the collective crystal lattice rather than a single host molecule. This phenomenon is often observed during crystallization and is an important consideration in crystal engineering. nih.gov

Advanced Analytical Methodologies for Hydroxymethylbenzamide Compound Analysis

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like 4-Chloro-N-(hydroxymethyl)benzamide. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds such as 4-Chloro-N-(hydroxymethyl)benzamide. mdpi.com In this technique, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase.

Separation: The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. By optimizing mobile phase composition (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol), flow rate, and column temperature, a baseline separation of 4-Chloro-N-(hydroxymethyl)benzamide from its starting materials, intermediates, and degradation products can be achieved. ekb.egchromatographyonline.com

Identification: The primary identification is based on the retention time (t R ), which is the time it takes for the analyte to travel from the injector to the detector. The retention time of an unknown sample is compared to that of a certified reference standard under identical chromatographic conditions.

Quantification: For quantitative analysis, a detector (commonly a UV-Vis detector set at a wavelength where the analyte has maximum absorbance) measures the analyte's response. nih.gov A calibration curve is constructed by plotting the peak area or peak height against a series of known concentrations of a reference standard. The concentration of 4-Chloro-N-(hydroxymethyl)benzamide in a sample is then determined by interpolating its response on this curve. mdpi.com

Table 1: Illustrative RP-HPLC Method Parameters for 4-Chloro-N-(hydroxymethyl)benzamide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 235 nm |

| Expected Retention Time | ~4.5 min |

For more definitive identification and structural elucidation, especially of unknown impurities or metabolites, HPLC is coupled with mass spectrometry (MS), a technique known as LC-MS. rsc.org The addition of tandem mass spectrometry (MS/MS) provides even greater specificity and structural detail. nih.gov

This hyphenated technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.net After the components of a mixture are separated by the HPLC system, they are introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where they are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

LC-MS/MS is invaluable for:

Confirming Identity: It provides the molecular weight of the compound, confirming the identity of the HPLC peak for 4-Chloro-N-(hydroxymethyl)benzamide (Monoisotopic Mass: 185.02 g/mol ). epa.gov

Impurity Profiling: It can detect and identify co-eluting peaks and trace-level impurities that might be missed by UV detection alone.

Structural Elucidation: In MS/MS mode, a specific parent ion is selected and fragmented to produce a unique pattern of daughter ions. hmdb.ca This fragmentation pattern acts as a "fingerprint," allowing for the unambiguous identification of the compound and the structural characterization of unknown related substances.

Table 2: Example Mass Spectrometry Data for Profiling

| Compound | Parent Ion [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) |

|---|---|---|

| 4-Chloro-N-(hydroxymethyl)benzamide | 186.03 | 168.02, 139.00, 111.01 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. frontiersin.org 4-Chloro-N-(hydroxymethyl)benzamide, due to its polarity and relatively high molecular weight, is not sufficiently volatile for direct GC analysis. However, it can be analyzed using GC-MS after a chemical derivatization step to convert it into a more volatile and thermally stable analogue.

A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group. This process reduces the compound's polarity and increases its volatility, making it suitable for GC-MS analysis.

The derivatized sample is injected into the GC, where it is vaporized and separated in a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a characteristic mass spectrum that allows for identification by comparison with spectral libraries. mdpi.com This method is particularly useful for detecting and identifying volatile or semi-volatile impurities that may not be amenable to LC-MS analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. researchgate.net It is widely employed in synthetic chemistry to monitor the progress of reactions and to assess the purity of isolated compounds. libretexts.orgresearchgate.net

Reaction Monitoring: To monitor the synthesis of 4-Chloro-N-(hydroxymethyl)benzamide, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting materials. thieme.de The plate is developed in a suitable solvent system, and the spots are visualized (e.g., under UV light). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Purity Assessment: TLC can provide a quick assessment of the purity of a final product. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. The retention factor (R f ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to characterize the spots.

Table 3: Example TLC Data for Monitoring a Synthesis Reaction

| Spot | Description | R f Value | Observation |

|---|---|---|---|

| 1 | Starting Material (e.g., 4-Chlorobenzoyl chloride) | 0.75 | Spot diminishes over time. |

| 2 | Co-spot (Starting Material + Reaction Mixture) | 0.75 & 0.40 | Shows separation of components. |

| 3 | Reaction Mixture | 0.40 (Product) & 0.75 (Reactant) | Product spot intensifies as reactant spot fades. |

Strategic Integration of Chromatographic and Spectroscopic Techniques for Complex Mixtures

The most comprehensive analysis of 4-Chloro-N-(hydroxymethyl)benzamide, especially within complex matrices or during process development, is achieved through the strategic integration of multiple analytical techniques. nih.gov This approach leverages the strengths of each method to build a complete profile of the sample.

An effective workflow often begins with a rapid screening method like TLC to quickly assess reaction completion or purity. For quantitative analysis and separation of known components, a validated RP-HPLC method is employed. When unknown peaks are detected or if absolute structural confirmation is required, LC-MS/MS is the method of choice, providing definitive molecular weight and structural data. nih.gov In cases where volatile impurities are suspected, derivatization followed by GC-MS analysis can provide crucial complementary information. This integrated strategy ensures a thorough and reliable characterization of the compound, meeting stringent quality and regulatory standards. spectroscopyonline.com

Q & A

Q. What are the common synthetic routes for 4-Chloro-N-(hydroxymethyl)benzamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves amidation reactions. For example, analogous benzamide derivatives are synthesized via coupling of chlorinated benzoyl chlorides with hydroxymethylamine derivatives under basic conditions. A stepwise approach includes:

Amidation : React 4-chlorobenzoyl chloride with hydroxymethylamine in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF).

Purification : Use preparative HPLC (as demonstrated for similar compounds) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to achieve >98% purity .

Q. How can the crystal structure and intermolecular interactions of 4-Chloro-N-(hydroxymethyl)benzamide be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization : Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 89 K) to minimize thermal motion .

Analysis : Identify hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking using software like SHELX or OLEX4. For example, similar benzamides exhibit triclinic (P1) symmetry with intermolecular hydrogen bonds stabilizing the lattice .

Q. What safety precautions are critical when handling 4-Chloro-N-(hydroxymethyl)benzamide?

- Methodological Answer : Based on structurally related compounds:

- Hazards : Classified as Skin Sensitizer Category 1 and Eye Irritant Category 2 .

- Protocols :

- Use nitrile gloves, safety goggles, and fume hoods.

- Store in airtight containers at 4°C, away from light and moisture.

- Disposal via incineration or approved chemical waste facilities.

Advanced Research Questions

Q. How can solvation effects and solvent choice influence the reactivity of 4-Chloro-N-(hydroxymethyl)benzamide in nucleophilic substitutions?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly impact reaction pathways. For example:

- Polar Protic Solvents (e.g., MeOH) : Stabilize transition states via hydrogen bonding, accelerating reactions like hydrolysis but risking unwanted side reactions (e.g., esterification).

- Polar Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of hydroxymethyl groups, favoring substitutions at the chloro position.

Experimental Design : - Conduct kinetic studies in varied solvents, monitored by -NMR or HPLC.

- Use density functional theory (DFT) calculations (e.g., Gaussian 09) to model solvent interactions .

Q. How can computational modeling optimize reaction conditions for synthesizing 4-Chloro-N-(hydroxymethyl)benzamide derivatives?

- Methodological Answer : Integrate AI-driven tools with multiphysics simulations:

Reactor Design : Use COMSOL Multiphysics to model heat/mass transfer in continuous flow reactors, minimizing byproduct formation.

Machine Learning : Train models on reaction datasets (e.g., yields, temperatures) to predict optimal conditions (e.g., 60°C, 12 h reaction time).

Q. How should researchers resolve contradictions in reported bioactivity data for 4-Chloro-N-(hydroxymethyl)benzamide analogs?

- Methodological Answer : Address discrepancies via:

Standardized Assays : Re-evaluate bioactivity (e.g., antimicrobial IC) under controlled conditions (pH, temperature).

Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with assays.

Structural Modifications : Compare activity of derivatives (e.g., nitro vs. methoxy substituents) to isolate pharmacophores. For example, replacing chloro with trifluoromethyl groups enhanced bacterial enzyme inhibition in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.